1,8-Naphthyridine-4-ylmethanol
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Overview
Description
1,8-Naphthyridine-4-ylmethanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms. The presence of a hydroxymethyl group at the 4-position of the naphthyridine ring gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-4-ylmethanol can be synthesized through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid catalyst . Another method involves the Friedländer reaction, which uses 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners . This reaction can be performed in water as a solvent, making it a greener and more sustainable approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions or Friedländer reactions under optimized conditions to ensure high yield and purity. The use of ionic liquids as reaction media has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,8-Naphthyridine-4-ylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-4-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming complexes that exhibit catalytic activity and thermal stability . In biological systems, the compound can interact with DNA sequences, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another antibacterial agent with a 1,8-naphthyridine structure.
Trovafloxacin: A broad-spectrum antibiotic that also features a 1,8-naphthyridine ring system.
Uniqueness
1,8-Naphthyridine-4-ylmethanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,8-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2 |
InChI Key |
YLWULDHCZNUIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)CO |
Origin of Product |
United States |
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